molecular formula C10H15NO3 B2833944 tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate CAS No. 1223573-23-6

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Cat. No. B2833944
CAS RN: 1223573-23-6
M. Wt: 197.234
InChI Key: RBUKQSYGWHYKQQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate” is a building block used as a precursor to the synthesis of thia and oxa-azaspiro .


Synthesis Analysis

This compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate” is C12H19NO4 . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .


Chemical Reactions Analysis

As a precursor, it can be used in the synthesis of thia and oxa-azaspiro . It can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.47 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Medicinal Chemistry and Drug Development

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate: serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for synthesizing novel compounds with therapeutic properties. Specifically:

properties

IUPAC Name

tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUKQSYGWHYKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

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